An In-depth Technical Guide to 3-(1H-pyrrol-2-yl)-1H-pyrazol-5-amine: Synthesis, Characterization, and Applications in Drug Discovery
An In-depth Technical Guide to 3-(1H-pyrrol-2-yl)-1H-pyrazol-5-amine: Synthesis, Characterization, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of 3-(1H-pyrrol-2-yl)-1H-pyrazol-5-amine, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its chemical properties, synthesis, characterization, and potential applications, particularly for researchers, scientists, and professionals in drug development.
Executive Summary
3-(1H-pyrrol-2-yl)-1H-pyrazol-5-amine is a bifunctional heterocyclic compound featuring both a pyrrole and a pyrazole-amine scaffold. These structural motifs are prevalent in a wide array of biologically active molecules, making this compound a valuable building block in the synthesis of novel therapeutic agents.[1][2][3] This guide will provide a detailed exploration of its fundamental chemical data, a plausible synthetic route, comprehensive characterization methodologies, and a discussion of its potential in drug discovery, grounded in the established biological significance of related pyrazole derivatives.[3][4][5]
Core Molecular Attributes
A foundational understanding of a compound begins with its basic molecular and physical properties.
Chemical Formula and Molecular Weight
The chemical formula for 3-(1H-pyrrol-2-yl)-1H-pyrazol-5-amine is C₇H₈N₄ .[6] Its molecular weight is 148.17 g/mol .[6]
Structural Representation
The two-dimensional structure of 3-(1H-pyrrol-2-yl)-1H-pyrazol-5-amine is depicted below:
Caption: 2D Structure of 3-(1H-pyrrol-2-yl)-1H-pyrazol-5-amine.
Key Physicochemical Data
The following table summarizes essential physicochemical information for 3-(1H-pyrrol-2-yl)-1H-pyrazol-5-amine.
| Property | Value | Source |
| CAS Number | 1174894-35-9 | [6] |
| Molecular Formula | C₇H₈N₄ | [6] |
| Molecular Weight | 148.17 | [6] |
| SMILES | C1=CNC(=C1)C2=CC(=NN2)N | [6] |
Synthesis and Purification
Proposed Synthetic Pathway
A logical synthetic approach would involve the reaction of 3-(1H-pyrrol-2-yl)-3-oxopropanenitrile with hydrazine hydrate.
Caption: Proposed synthesis of 3-(1H-pyrrol-2-yl)-1H-pyrazol-5-amine.
Experimental Protocol (Hypothetical)
The following protocol is a generalized procedure based on established methods for the synthesis of similar 5-aminopyrazole derivatives.[7]
Step 1: Reaction Setup
-
To a solution of 3-(1H-pyrrol-2-yl)-3-oxopropanenitrile (1 equivalent) in a suitable solvent such as ethanol or isopropanol, add hydrazine hydrate (1.1 equivalents).[4]
-
The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
Step 2: Work-up and Isolation
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The resulting crude product is then purified.
Step 3: Purification
-
Purification is typically achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Comprehensive Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic techniques is employed for this purpose.
Spectroscopic Analysis
The following table outlines the expected spectroscopic data for 3-(1H-pyrrol-2-yl)-1H-pyrazol-5-amine based on the analysis of related pyrazole and pyrrole-containing compounds.[4][5][9]
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the protons of the pyrrole and pyrazole rings, as well as the amine and N-H protons. The chemical shifts and coupling patterns would be characteristic of the specific electronic environment of each proton. |
| ¹³C NMR | Resonances for each of the seven unique carbon atoms in the molecule. The chemical shifts would be indicative of the carbon's hybridization and proximity to heteroatoms. |
| Mass Spectrometry | A molecular ion peak (M+) or a protonated molecular ion peak ([M+H]+) corresponding to the calculated molecular weight (148.17). |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching (amine and pyrrole/pyrazole NH), C-H stretching (aromatic), C=C and C=N stretching within the heterocyclic rings.[9] |
Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of the final compound. A single, sharp peak in the chromatogram would indicate a high degree of purity.
Applications in Drug Discovery
The 3-(1H-pyrrol-2-yl)-1H-pyrazol-5-amine scaffold is a privileged structure in medicinal chemistry due to the established biological activities of its constituent heterocycles.[1][2][3]
Rationale for Pharmacological Interest
-
Pyrazole Core: Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, anticancer, antibacterial, and antifungal properties.[1][2]
-
Amino-Pyrazoles: The presence of an amino group on the pyrazole ring provides a key site for further functionalization, allowing for the synthesis of diverse compound libraries for screening against various biological targets.[1][10]
-
Pyrrole Moiety: The pyrrole ring is another important pharmacophore found in numerous natural products and synthetic drugs.
Potential Therapeutic Areas
The structural features of 3-(1H-pyrrol-2-yl)-1H-pyrazol-5-amine suggest its potential as a scaffold for the development of novel therapeutics in areas such as:
-
Oncology: Many pyrazole-containing compounds have been investigated as anticancer agents.[3]
-
Inflammatory Diseases: The pyrazole nucleus is a core component of several non-steroidal anti-inflammatory drugs (NSAIDs).[8]
-
Infectious Diseases: The antimicrobial properties of pyrazole derivatives make them attractive candidates for the development of new antibacterial and antifungal agents.[4][5]
The following diagram illustrates the workflow for utilizing this compound in a drug discovery program.
Caption: Drug discovery workflow utilizing the title compound.
Safety and Handling
As a heterocyclic amine, proper safety precautions are essential when handling 3-(1H-pyrrol-2-yl)-1H-pyrazol-5-amine.
General Safety Guidelines
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[11]
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[6][11] The container should be tightly sealed.[11]
Toxicology Profile
While specific toxicological data for this compound is not available, it is prudent to treat it as potentially hazardous. Some heterocyclic amines are known to be mutagenic or carcinogenic.[12][13][14][15] Therefore, minimizing exposure is crucial.
Conclusion
3-(1H-pyrrol-2-yl)-1H-pyrazol-5-amine is a compound with significant potential in the field of drug discovery. Its synthesis, while requiring careful execution, is based on well-established chemical principles. The presence of both the pyrazole-amine and pyrrole moieties within a single, relatively simple molecule makes it an attractive and versatile building block for the creation of new chemical entities with a wide range of potential therapeutic applications. Further research into the synthesis of derivatives and their subsequent biological evaluation is warranted to fully explore the pharmacological potential of this promising scaffold.
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